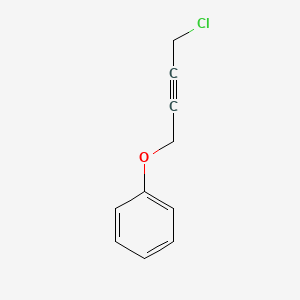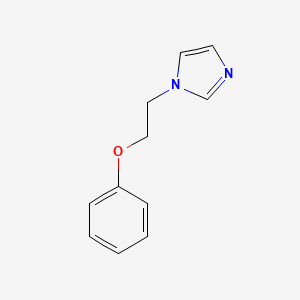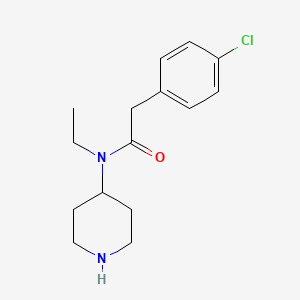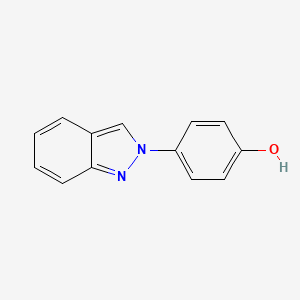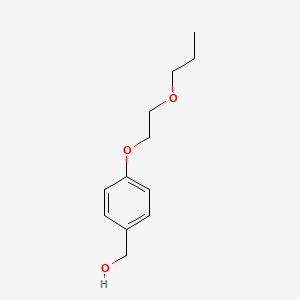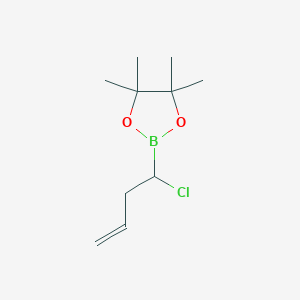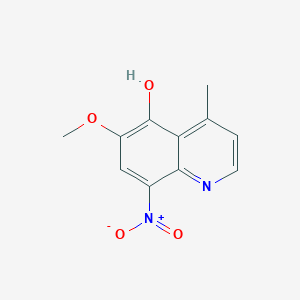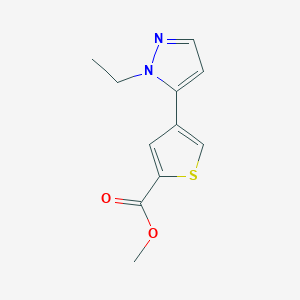
methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is a heterocyclic compound that features both pyrazole and thiophene rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of these rings in a single molecule makes it a compound of interest for researchers in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with methyl 2-thiophenecarboxylate under acidic or basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
化学反応の分析
Types of Reactions
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins.
類似化合物との比較
Similar Compounds
- Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
- Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
- Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-3-thiophenecarboxylate
Uniqueness
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is unique due to the specific positioning of the pyrazole and thiophene rings, which can influence its reactivity and biological activity. The presence of the ester group also allows for further functionalization, making it a versatile compound for various applications.
特性
分子式 |
C11H12N2O2S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC名 |
methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-13-9(4-5-12-13)8-6-10(16-7-8)11(14)15-2/h4-7H,3H2,1-2H3 |
InChIキー |
YSFBNWCZTKBHOX-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=N1)C2=CSC(=C2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Acetylaminoethyl)benzo[b]thiophene](/img/structure/B8568289.png)

